Ammonium, (1,4-phenylenebis(oxyethylene))bis(trimethyl-, diiodide

Description

Chemical Structure and Properties

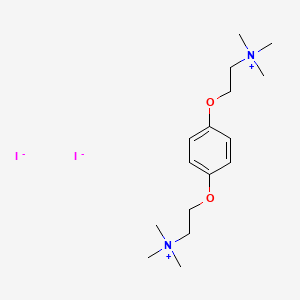

Ammonium, (1,4-phenylenebis(oxyethylene))bis(trimethyl-, diiodide) (CAS 23076-59-7) is a bis-quaternary ammonium salt with the molecular formula C₂₀H₃₄I₂N₂O₄ and a molecular weight of 652.31 g/mol . Its structure comprises a rigid 1,4-phenylene core flanked by two oxyethylene (-O-CH₂-CH₂-) spacers, each terminating in a trimethylammonium group. The iodide counterions balance the dicationic charge. This compound belongs to the class of gemini surfactants or bis-ammonium salts, which are characterized by two cationic headgroups linked by a spacer. Its rigid aromatic core and flexible ethylene oxide spacers contribute to unique physicochemical properties, such as high water solubility and surface activity, making it suitable for applications in detergency, biocides, or ion-exchange materials .

Properties

CAS No. |

64049-54-3 |

|---|---|

Molecular Formula |

C16H30I2N2O2 |

Molecular Weight |

536.23 g/mol |

IUPAC Name |

trimethyl-[2-[4-[2-(trimethylazaniumyl)ethoxy]phenoxy]ethyl]azanium;diiodide |

InChI |

InChI=1S/C16H30N2O2.2HI/c1-17(2,3)11-13-19-15-7-9-16(10-8-15)20-14-12-18(4,5)6;;/h7-10H,11-14H2,1-6H3;2*1H/q+2;;/p-2 |

InChI Key |

FSMDSXIVAIALBA-UHFFFAOYSA-L |

Canonical SMILES |

C[N+](C)(C)CCOC1=CC=C(C=C1)OCC[N+](C)(C)C.[I-].[I-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ammonium, (1,4-phenylenebis(oxyethylene))bis(trimethyl-, diiodide) typically involves the reaction of 1,4-phenylenebis(oxyethylene) with trimethylamine in the presence of a suitable solvent. The reaction is followed by the addition of hydroiodic acid to introduce the diiodide ions. The reaction conditions often include controlled temperatures and specific pH levels to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction routes but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to remove any impurities and ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

Ammonium, (1,4-phenylenebis(oxyethylene))bis(trimethyl-, diiodide) can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: Reduction reactions can also occur, especially in the presence of reducing agents.

Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of oxidized derivatives, while substitution reactions can yield a variety of substituted products .

Scientific Research Applications

Ammonium, (1,4-phenylenebis(oxyethylene))bis(trimethyl-, diiodide) has several scientific research applications:

Chemistry: It is used as a reagent in various chemical reactions and as a catalyst in certain processes.

Biology: The compound is studied for its potential antimicrobial properties and its effects on biological systems.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial agent.

Industry: It is used in the production of certain materials and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of Ammonium, (1,4-phenylenebis(oxyethylene))bis(trimethyl-, diiodide) involves its interaction with cellular membranes and proteins. The compound can disrupt membrane integrity, leading to cell lysis and death. It can also interact with specific molecular targets, such as enzymes and receptors, affecting their function and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally analogous bis-quaternary ammonium salts based on linker type , spacer groups , substituents , and counterions . Key differences in properties and applications are highlighted below.

Table 1: Structural Comparison of Bis-Quaternary Ammonium Salts

Key Differences:

Linker Rigidity vs. Flexibility :

- The 1,4-phenylene linker in the target compound provides rigidity, enhancing thermal stability and ordered packing in crystalline phases . In contrast, succinylcholine ’s flexible aliphatic linker allows rapid hydrolysis in vivo, limiting its duration of action .

- Piperazine-linked analogs (e.g., CAS 17172-31-5) exhibit conformational flexibility, enabling interactions with biological targets like acetylcholine receptors .

Counterion Effects :

- Iodide (I⁻) counterions in the target compound improve solubility in polar solvents compared to bromide (Br⁻) analogs (e.g., CAS 17172-31-5) .

- Hexafluorophosphate (PF₆⁻) in bipyridinium salts enhances electrochemical stability for materials science applications .

Substituent Impact :

- Trimethylammonium groups in the target compound favor electrostatic interactions in aqueous environments, ideal for surfactant applications. Benzyl or bipyridinium substituents (e.g., CAS 17172-31-5, ) enable π-π stacking or redox activity, broadening utility in pharmacology or electronics.

Synthetic Routes :

- The target compound is synthesized via quaternization of tertiary amines with methyl iodide, followed by esterification of the oxyethylene spacers .

- Piperazine-linked analogs require alkylation of benzyldiethylamine, while bipyridinium salts involve radical coupling or metal-catalyzed reactions .

Table 2: Physicochemical Properties

Biological Activity

Ammonium, (1,4-phenylenebis(oxyethylene))bis(trimethyl-, diiodide, a quaternary ammonium compound, has garnered attention for its diverse biological activities. This article synthesizes current research findings on its pharmacological properties, mechanisms of action, and potential applications in medicine.

Chemical Structure and Properties

The compound is characterized by a central 1,4-phenylenebis(oxyethylene) moiety with two trimethylammonium groups and diiodide counterions. Its structure can be represented as follows:

This configuration contributes to its solubility and interaction with biological membranes.

The biological activity of ammonium compounds often relates to their ability to disrupt cellular membranes and interact with various biomolecules. The trimethylammonium groups enhance the lipophilicity of the molecule, allowing it to penetrate lipid membranes effectively. Research indicates that such compounds can exhibit:

- Antimicrobial Activity : Studies have shown that quaternary ammonium compounds can inhibit the growth of various bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens . The mechanism typically involves disruption of bacterial cell membranes, leading to cell lysis.

- Antifungal Properties : Similar mechanisms apply to fungal cells, where these compounds can disrupt membrane integrity and inhibit fungal growth .

- Cytotoxicity : While exhibiting antimicrobial properties, the cytotoxic effects on human cells are also a concern. Research indicates that some derivatives show low hemo- and cytotoxicity, making them potential candidates for therapeutic applications .

Antimicrobial Efficacy

A study investigated the antimicrobial efficacy of various quaternary ammonium compounds against Staphylococcus aureus and Bacillus cereus. The results indicated that certain derivatives of ammonium compounds demonstrated activity comparable to standard antibiotics like norfloxacin. Notably, some compounds showed effectiveness against MRSA strains .

Hemolytic Activity

Another study assessed the hemolytic activity of these compounds on human erythrocytes. The findings revealed that while some derivatives exhibited hemolytic effects at high concentrations, others maintained low toxicity profiles, suggesting potential for clinical use without significant side effects .

Data Table: Biological Activity Overview

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.